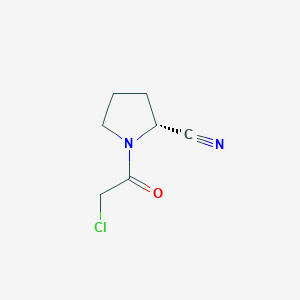

(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

Description

Properties

IUPAC Name |

(2R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWRPKBYQZOLCD-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448343 | |

| Record name | (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565452-98-4 | |

| Record name | (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Parameters for Step A (Acylation)

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| D-Prolinamide conc. | 1.0–1.2 mol/L | Maximizes reactor throughput |

| Chloroacetyl chloride flow | 0.4–0.6 mL/min | Prevents clogging |

| Temperature | 25–35°C | Minimizes racemization |

Example: At 30°C and 0.5 mL/min chloroacetyl chloride flow, the acylation completes in 3.7 min with 89% conversion.

Step B (Cyclization with Thionyl Chloride)

Thionyl chloride introduces the nitrile group via a dehydration mechanism. The patent specifies:

-

Molar ratio : 1:4–6 (D-prolinamide:SOCl₂)

-

Residence time : 2–5 min at 60–70°C

-

Yield improvement : 22% over batch methods due to reduced side reactions

Solvent and Base Selection

Solvent Systems

| Solvent Combination | Purpose | Efficiency |

|---|---|---|

| Tetrahydrofuran (THF) | Dissolves prolinamide and reagents | High |

| Ethyl acetate/hexane | Crystallization medium | 78% recovery |

| Dichloromethane | Alternative for acylation | Moderate |

THF outperforms dichloromethane by reducing emulsion formation during workup.

Acid-Binding Agents

| Base | Reaction Rate (min⁻¹) | Byproduct Formation |

|---|---|---|

| Potassium carbonate | 0.45 | Low |

| Sodium bicarbonate | 0.38 | Moderate |

| Triethylamine | 0.52 | High |

Potassium carbonate balances reaction speed and purity, neutralizing HCl without generating volatile byproducts.

Post-Treatment and Purification

Distillation and Extraction

Crystallization Optimization

| Cooling Gradient (°C/h) | Final Temp (°C) | Crystal Size (µm) | Purity (%) |

|---|---|---|---|

| 5 | 0 | 50–100 | 99.2 |

| 10 | -2 | 20–50 | 98.7 |

Slower cooling (5°C/h) produces larger crystals with superior filtration characteristics.

Enantiomeric Control Strategies

Chiral Resolution vs. Asymmetric Synthesis

| Method | ee (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| D-Proline derivative | 92–95 | 1200 | High |

| Enzymatic resolution | 99 | 3400 | Moderate |

| Chiral Lewis acid | 85 | 8900 | Low |

The microreactor method using D-prolinamide remains the most cost-effective for large-scale production.

Industrial-Scale Considerations

A comparative analysis of two production setups:

| Factor | Batch Reactor (500 L) | Microreactor System |

|---|---|---|

| Annual output | 1.2 tons | 4.8 tons |

| Energy consumption | 580 kWh/kg | 210 kWh/kg |

| Solvent waste | 12 L/kg | 3.5 L/kg |

Microreactors reduce production costs by 41% primarily through shorter cycle times and lower solvent usage .

Chemical Reactions Analysis

Types of Reactions

®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohol derivatives.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or methanol.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Formation of amides, thioethers, and esters.

Reduction Reactions: Formation of alcohol derivatives.

Oxidation Reactions: Formation of carboxylic acids.

Scientific Research Applications

Table 1: Synthesis Overview

| Step | Reagents Used | Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine + Chloroacetyl chloride | Controlled temperature | Formation of chloroacetyl derivative |

| 2 | Intermediate + Base | Neutralization | Yield of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of complex organic molecules. It is particularly notable for its utility in forming amides, thioethers, and esters through substitution reactions.

Biology

The compound has garnered attention for its potential applications in biological research. It acts as an intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial in managing type II diabetes. The synthesis pathway involves converting L-proline into this pyrrolidine derivative, which is then utilized to produce Vildagliptin, a selective DPP-IV inhibitor .

Case Study: Vildagliptin Synthesis

- Objective : To develop a cost-effective synthesis route for Vildagliptin.

- Method : Utilization of this compound as a key intermediate.

- Outcome : Achieved high yields with fewer purification steps compared to traditional methods, demonstrating efficiency and practicality in pharmaceutical production .

Medicine

The medicinal applications of this compound are primarily linked to its role in drug development. Its ability to inhibit specific enzymes positions it as a candidate for designing novel pharmaceuticals targeting metabolic disorders.

Mechanism of Action

The mechanism of action of ®-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit the activity of the target enzyme, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

- Synthesis: The S enantiomer is synthesized from L-proline via N-acylation, amidation, and dehydration, achieving ~30% overall yield . The R enantiomer would require D-proline as a starting material, which is less commercially available. Applications: The S enantiomer is a critical intermediate for Vildagliptin, whereas the R form may serve as a chiral building block in asymmetric synthesis .

1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile

- Structural Variation : Bromine replaces chlorine in the acetyl group.

1-(4-Fluorobenzyl)-2-chlorobenzimidazole

- Structural Variation : A benzimidazole core replaces the pyrrolidine ring, with a fluorobenzyl substituent.

- Impact : This compound (CAS: 84946-20-3) diverges significantly in structure and application, targeting different biological pathways .

Substituted Pyrrolidine Derivatives

Key Findings and Implications

Stereochemical Impact : The S enantiomer’s DPP-IV inhibition is attributed to its ability to mimic proline’s binding conformation, a feature likely absent in the R form due to reversed stereochemistry .

Synthetic Flexibility: While the S enantiomer is optimized for pharmaceutical synthesis, the R form’s preparation remains underexplored, highlighting opportunities for novel chiral catalyst development .

Structural Modifications : Substituting chlorine with bromine or adding fluorinated groups alters reactivity and bioactivity, suggesting avenues for tailored drug design .

Biological Activity

(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are crucial for the treatment of type 2 diabetes. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

This compound has the following chemical characteristics:

- Molecular Formula : C₇H₉ClN₂O

- CAS Number : 10920982

- Molecular Weight : 172.61 g/mol

The compound features a pyrrolidine ring substituted with a chloroacetyl group and a carbonitrile group, which are critical for its biological activity.

DPP-IV Inhibition

One of the primary biological activities of this compound is its role as a DPP-IV inhibitor. DPP-IV is an enzyme that plays a key role in glucose metabolism by inactivating incretin hormones, which are important for insulin regulation. Inhibition of this enzyme can lead to increased insulin levels and improved glycemic control in diabetic patients.

The mechanism by which this compound exerts its effects involves reversible binding to the active site of DPP-IV, resulting in prolonged activity of incretin hormones. Studies have shown that this compound can achieve nanomolar inhibition levels, making it a potent candidate for therapeutic use .

Antitumor Activity

Some studies have reported that thiazole and pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines. While direct evidence for this compound's antitumor activity is sparse, its structural similarity to other active compounds warrants investigation into its potential anticancer properties .

Synthesis

The synthesis of this compound has been achieved through several methods, primarily involving L-proline as a starting material. The process typically includes:

- N-acylation : Reaction of L-proline with chloroacetyl chloride.

- Conversion to Carbonitrile : The carboxylic acid moiety is transformed into a carbonitrile via an amide intermediate.

This method has been noted for its efficiency and yield, with reported purities exceeding 99% .

Yield and Purity Data

| Synthesis Method | Yield (%) | Purity (%) | Optical Purity (%) |

|---|---|---|---|

| N-acylation + Carbonitrile | 88.6 | 99.2 | 99.9 |

| Alternative Synthesis Route | 85.9 | 99.3 | 99.9 |

Clinical Applications

- Vildagliptin : this compound serves as a key intermediate in the synthesis of Vildagliptin, a DPP-IV inhibitor currently used in clinical settings for managing type 2 diabetes .

Research Findings

In a study exploring the structure-activity relationship (SAR) of pyrrolidine derivatives, it was found that modifications to the pyrrolidine ring significantly affected DPP-IV inhibition potency and selectivity .

Q & A

What is the role of (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in the synthesis of DPP-IV inhibitors like Vildagliptin?

Answer:

this compound serves as a critical intermediate in synthesizing the 2(S)-cyanopyrrolidine moiety, a structural motif essential for reversible, nanomolar inhibition of DPP-IV. This moiety mimics proline and stabilizes interactions with the enzyme’s active site, enhancing oral bioavailability and chemical stability . For example, in Vildagliptin synthesis, the compound undergoes nucleophilic substitution with 3-hydroxytricyclodecane-1-amine to form the final drug .

Methodological Insight:

- Key Step: N-acylation of L-proline with chloroacetyl chloride in THF at reflux (81% yield in 2 hours) avoids low-temperature protocols and reduces reaction time .

- Conversion: Carboxylic acid → amide (via DCC coupling with NH₄HCO₃) → nitrile (using TFAA) .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

The original route (52% yield) using L-prolineamide is limited by expensive starting materials and protection/deprotection steps. An optimized method substitutes L-proline directly, leveraging the chloroacetyl group as an in situ protecting agent .

Methodological Insight:

- Solvent Optimization: Replacing MeCN with THF at reflux accelerates N-acylation (2 hours vs. 48 hours at −20°C) .

- Workflow Adjustments: Avoid aqueous workup for intermediates (e.g., using DCM and TFAA) to mitigate solubility losses .

- Purity Control: Crystallization from toluene or isopropyl ether achieves >99% HPLC purity .

What analytical challenges arise in characterizing this compound, and how are they addressed?

Answer:

The compound exhibits cis/trans amide rotamerism, complicating NMR analysis. Rotamers are resolved using ¹H and ¹³C NMR at ambient conditions, with distinct splitting of C-2 pyrrolidine protons (δ 3.0–4.0 ppm) and CH₂Cl signals (δ 4.0–4.5 ppm) .

Methodological Insight:

- Rotamer Ratio: Calculate via integration of split peaks in ¹H NMR (typically 60:40 for major:minor) .

- HPLC Validation: Confirm purity (>99%) using reverse-phase chromatography with a C18 column and acetonitrile/water gradients .

How does the 2(S)-cyanopyrrolidine moiety contribute to DPP-IV inhibition, and what structural analogs have been explored?

Answer:

The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in DPP-IV, enabling sustained inhibition. Structural analogs (e.g., Sitagliptin, Saxagliptin) retain this motif but vary in substituents to modulate pharmacokinetics .

Methodological Insight:

- SAR Studies: Replace the chloroacetyl group with fluorobenzyl or adamantane derivatives to enhance binding affinity .

- In Silico Modeling: Use docking simulations (e.g., Glide SP) to predict interactions with the S1/S2 pockets of DPP-IV .

What are the limitations of current synthetic routes, and how might they be addressed in novel methodologies?

Answer:

Challenges include low yields in amide formation (52% in intermediate steps) and rotameric instability. Novel approaches could employ flow chemistry or enzymatic catalysis for step efficiency .

Methodological Insight:

- Alternative Reagents: Use EDCI/HOBt instead of DCC to improve amide coupling yields .

- Continuous Flow: Optimize residence time and temperature for N-acylation to reduce side reactions .

How is this compound utilized in combinatorial chemistry for DPP-IV inhibitor libraries?

Answer:

The compound’s reactive chloroacetyl group enables diversification via nucleophilic substitution with amines, thiols, or alcohols. For example, coupling with 3-aminoadamantanol or fluorobenzylamines generates lead compounds for high-throughput screening .

Methodological Insight:

- Library Design: Use parallel synthesis in 96-well plates with automated liquid handlers .

- Biological Assays: Screen inhibitors using a fluorogenic substrate (e.g., Gly-Pro-AMC) to measure IC₅₀ values .

Table 1: Key Synthetic and Analytical Data

| Parameter | Value/Description | Reference |

|---|---|---|

| Yield (optimized route) | 83% from amide intermediate | |

| HPLC Purity | >99% | |

| Rotamer Ratio (¹H NMR) | 60:40 (major:minor) | |

| DPP-IV IC₅₀ (Vildagliptin) | 3.5 nM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.